4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate thienyl and triazine precursors under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with guanidine in the presence of a base, followed by cyclization to form the desired triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazine ring or the thienyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazine or thienyl derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(4-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(3-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the specific positioning of the thienyl group, which can influence its electronic properties and reactivity. This positioning can result in distinct biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
4-amino-2-thiophen-3-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S2/c8-6-9-5(10-7(12)11-6)4-1-2-13-3-4/h1-3,5H,(H4,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUBYGVKWHMWQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2NC(=S)NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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